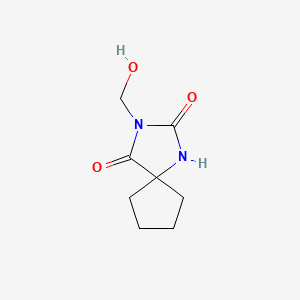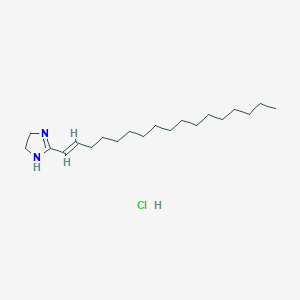
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- is a derivative of 3-Hydroxyanthranilic acid, which is an intermediate in the metabolism of tryptophan
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- typically involves the esterification of 3-Hydroxyanthranilic acid followed by silylation. The esterification can be achieved using methanol in the presence of an acid catalyst. The silylation step involves the reaction of the methyl ester with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions usually include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 3-Hydroxyanthranilic acid.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinolinic acid derivatives, 3-Hydroxyanthranilic acid, and various substituted derivatives depending on the reagents used.
科学研究应用
3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its role in the kynurenine pathway, which is involved in the metabolism of tryptophan.
Medicine: Research indicates its potential in extending lifespan and improving immune function in model organisms like C. .
Industry: Its antioxidant properties make it useful in preventing the autoxidation of oils and powders.
作用机制
The mechanism of action of 3-Hydroxyanthranilic acid, methyl ester, di(trimethylsilyl)- involves its role in the kynurenine pathway. It acts as a substrate for the enzyme 3-hydroxyanthranilic acid dioxygenase (HAAO), leading to the production of quinolinic acid. This pathway is crucial for maintaining cellular redox homeostasis and regulating immune responses .
相似化合物的比较
Similar Compounds
3-Hydroxyanthranilic acid: The parent compound, involved in similar biochemical pathways.
Quinolinic acid: A downstream product in the kynurenine pathway.
6,7,4’-Trihydroxyisoflavone: Another antioxidant compound with different structural properties.
属性
分子式 |
C14H25NO3Si2 |
|---|---|
分子量 |
311.52 g/mol |
IUPAC 名称 |
methyl 2-(trimethylsilylamino)-3-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C14H25NO3Si2/c1-17-14(16)11-9-8-10-12(18-20(5,6)7)13(11)15-19(2,3)4/h8-10,15H,1-7H3 |
InChI 键 |
UYMIAYAYSHDMOQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C)N[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


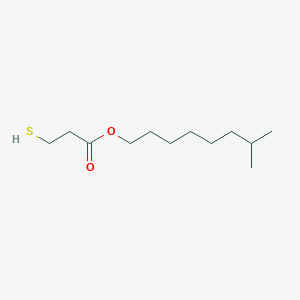
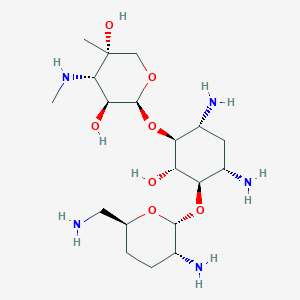

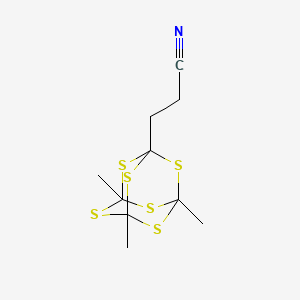
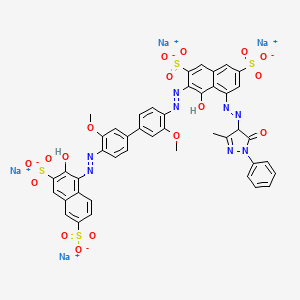

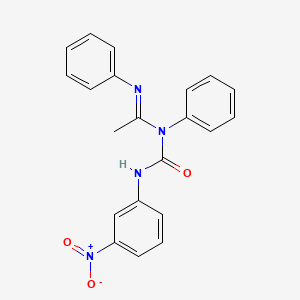

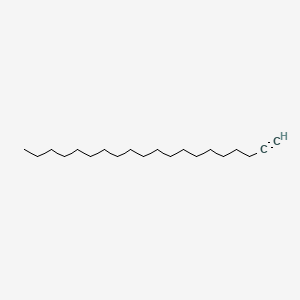
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)

